molecular formula C12H21NO4 B558790 (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid CAS No. 222530-33-8

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Cat. No.: B558790
CAS No.: 222530-33-8
M. Wt: 243,31 g/mole
InChI Key: JSGHMGKJNZTKGF-BDAKNGLRSA-N
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Description

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid is a chiral compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.

    Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using Grignard reagents or other carboxylation methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Deprotection of the Boc group is typically achieved using acids like trifluoroacetic acid (TFA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and to develop inhibitors for specific enzymes.

Medicine

Pharmaceutical applications include the synthesis of drugs that target specific pathways in the body. The compound’s structure allows for modifications that can enhance drug efficacy and reduce side effects.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Aminocyclohexanecarboxylic Acid: Similar structure but lacks the Boc protection.

    (1R,3S)-3-(Methoxycarbonylamino)cyclohexanecarboxylic Acid: Similar but with a methoxycarbonyl group instead of a tert-butoxycarbonyl group.

Uniqueness

The presence of the Boc-protected amino group in (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid provides unique reactivity and stability, making it particularly useful in synthetic organic chemistry. The Boc group can be easily removed under mild conditions, allowing for selective deprotection and further functionalization.

This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHMGKJNZTKGF-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222530-33-8
Record name rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
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